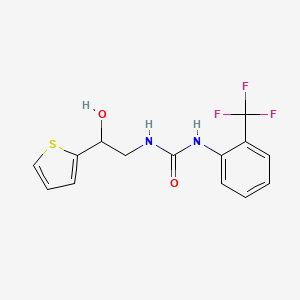
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic compound characterized by the presence of a thiophene ring, a trifluoromethyl group, and a urea moiety
Preparation Methods
The synthesis of 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 2-(trifluoromethyl)aniline: This can be achieved through the nitration of 2-(trifluoromethyl)benzene followed by reduction.
Formation of the urea derivative: The 2-(trifluoromethyl)aniline is then reacted with an isocyanate to form the corresponding urea derivative.
Introduction of the thiophene ring: The final step involves the reaction of the urea derivative with a thiophene-containing compound under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the compound.
Scientific Research Applications
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It can be tested for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Due to its unique structure, it may have potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, while the thiophene ring may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea can be compared with other similar compounds, such as:
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylurea: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-chlorophenyl)urea: Contains a chlorine atom instead of a trifluoromethyl group, which can affect its reactivity and interactions with biological targets.
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methylphenyl)urea:
Properties
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2S/c15-14(16,17)9-4-1-2-5-10(9)19-13(21)18-8-11(20)12-6-3-7-22-12/h1-7,11,20H,8H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIMQOIVDNOODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dichlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydrop yridyl)]carboxamide](/img/structure/B2514677.png)
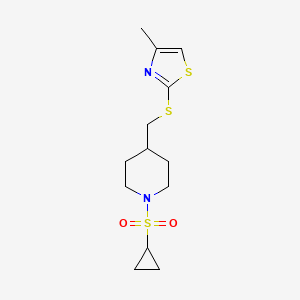
![1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2514679.png)
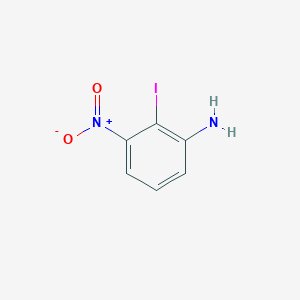


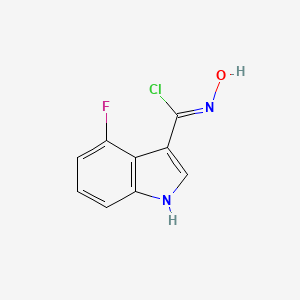
![N'-(3-chloro-4-methylphenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2514690.png)
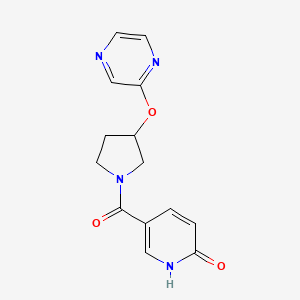
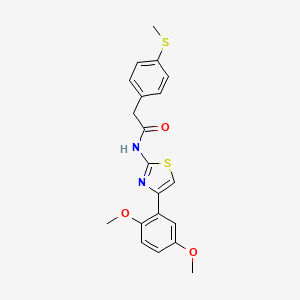
![9-(5-chloro-2-methoxyphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2514693.png)
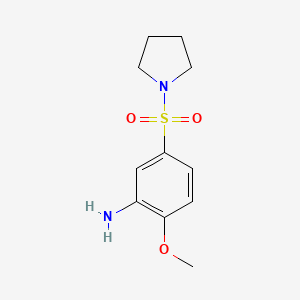
![2-(4-(Benzo[D]1,3-dioxolan-5-ylmethyl)piperazinyl)-N-(2,5-dimethoxyphenyl)ethanamide](/img/structure/B2514695.png)
![2-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-2,3-dihydro-1H-inden-2-ol](/img/structure/B2514696.png)
